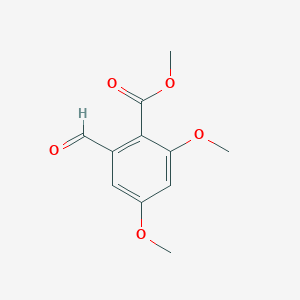
6-Chloro-9-isobutyl-8-methyl-9h-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-9-isobutyl-8-methyl-9H-purine: is a chemical compound with the molecular formula C10H13ClN4 and a molecular weight of 224.69 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-9-isobutyl-8-methyl-9H-purine typically involves the chlorination of 8-methyl-9H-purine followed by alkylation with isobutyl groups. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the alkylation step may involve the use of isobutyl bromide in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 6-Chloro-9-isobutyl-8-methyl-9H-purine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, substitution with sodium azide would yield 6-azido-9-isobutyl-8-methyl-9H-purine.
Scientific Research Applications
Chemistry: 6-Chloro-9-isobutyl-8-methyl-9H-purine is used as an intermediate in the synthesis of various purine derivatives, which are important in medicinal chemistry .
Biology and Medicine: Purine derivatives, including this compound, are studied for their potential biological activities, including antiviral, anticancer, and anti-inflammatory properties .
Mechanism of Action
The mechanism of action of 6-Chloro-9-isobutyl-8-methyl-9H-purine is not well-characterized. as a purine derivative, it may interact with various enzymes and receptors involved in nucleotide metabolism and signaling pathways . The molecular targets and pathways involved would likely depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
- 6-Chloro-8-methyl-9H-purine
- 9H-Purine, 6-chloro-8-methyl-9-(2-methylpropyl)-
Comparison: 6-Chloro-9-isobutyl-8-methyl-9H-purine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other purine derivatives . For example, the presence of the isobutyl group may affect its solubility, reactivity, and interaction with biological targets.
Properties
Molecular Formula |
C10H13ClN4 |
|---|---|
Molecular Weight |
224.69 g/mol |
IUPAC Name |
6-chloro-8-methyl-9-(2-methylpropyl)purine |
InChI |
InChI=1S/C10H13ClN4/c1-6(2)4-15-7(3)14-8-9(11)12-5-13-10(8)15/h5-6H,4H2,1-3H3 |
InChI Key |
OAEGDFQOZQCUSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1CC(C)C)N=CN=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12099419.png)
![Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B12099429.png)



![(1,2,4,13,14,15,18,19,20,34,35-Undecahydroxy-5,10,23,31-tetraoxo-6,9,24,27,30,39-hexaoxaoctacyclo[34.2.1.04,38.07,26.08,29.011,16.017,22.032,37]nonatriaconta-11,13,15,17,19,21,32,34,36-nonaen-28-yl) 3,4,5-trihydroxybenzoate](/img/structure/B12099450.png)






![Tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B12099502.png)
